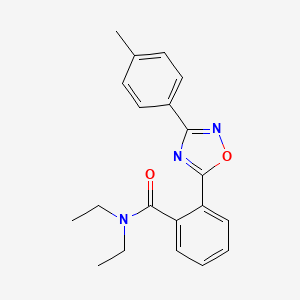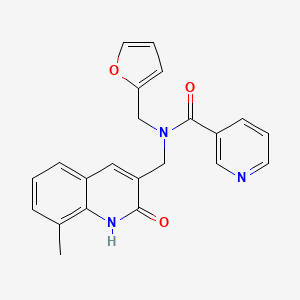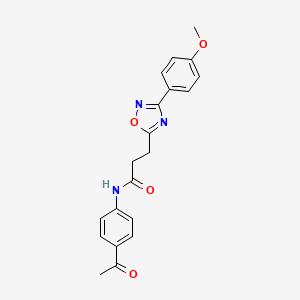
3-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. This compound belongs to the class of oxadiazole derivatives, which have been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 3-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in various cellular processes, such as DNA synthesis and protein synthesis. The compound may also interact with cellular receptors and modulate their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole have been studied in vitro and in vivo. The compound has been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. The compound has also been shown to possess anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole in lab experiments is its potential as a therapeutic agent in various diseases. The compound has also been found to possess a wide range of biological activities, which makes it a useful tool in drug discovery. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for research on 3-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole. One direction is to further investigate the mechanism of action of the compound and its interaction with cellular receptors. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in vivo. Additionally, the compound can be modified to improve its efficacy and reduce its toxicity. Finally, the compound can be tested in clinical trials to evaluate its potential as a therapeutic agent in various diseases.
Conclusion:
In conclusion, 3-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is a promising compound that has gained significant attention in scientific research. The compound possesses a wide range of biological activities and has potential applications in drug discovery. Further research is needed to fully understand the mechanism of action of the compound, its pharmacokinetics and pharmacodynamics, and its potential as a therapeutic agent in various diseases.
Métodos De Síntesis
The synthesis method of 3-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole has been reported in the literature. The compound can be synthesized by reacting 4-(4-benzylpiperazin-1-yl)-3-nitrobenzaldehyde with pyridine-4-carbohydrazide in the presence of acetic anhydride and catalytic amount of glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
3-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole has been found to possess a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant activities. The compound has been screened for its potential use as a therapeutic agent in various diseases, such as cancer, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
3-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-5-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c31-30(32)22-16-20(23-26-24(33-27-23)19-8-10-25-11-9-19)6-7-21(22)29-14-12-28(13-15-29)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZCLWAOXPUKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C4=NOC(=N4)C5=CC=NC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-{2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7710513.png)


![3-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710535.png)






![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7710598.png)
![N'-[(Z)-(naphthalen-1-yl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7710602.png)